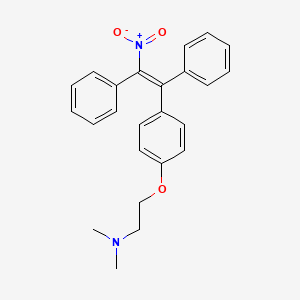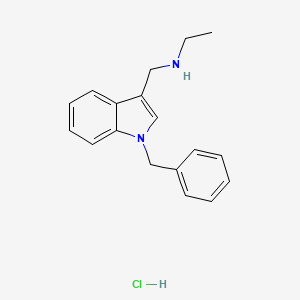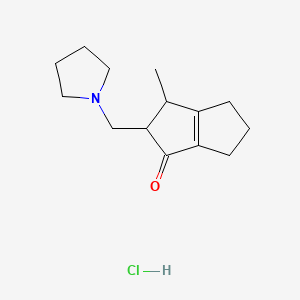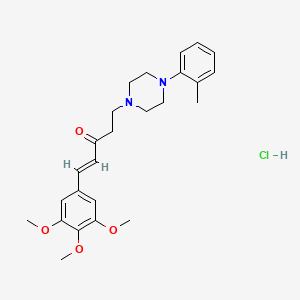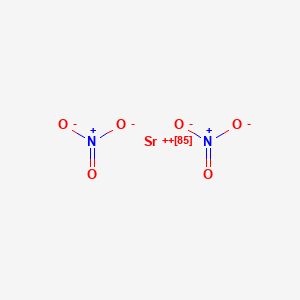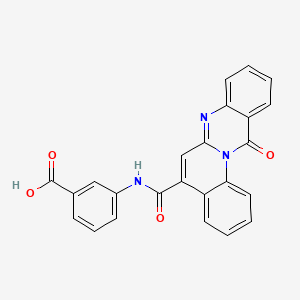
Methanone, (2,4-dichlorophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-, hemihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metanona, (2,4-diclorofenil)(4-(beta-D-xilopiranosiloxi)fenil)-, hemihidrato es un compuesto orgánico complejo con una estructura única. Consiste en un grupo metanona unido a un anillo 2,4-diclorofenil y un anillo 4-(beta-D-xilopiranosiloxi)fenil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Metanona, (2,4-diclorofenil)(4-(beta-D-xilopiranosiloxi)fenil)-, hemihidrato normalmente implica múltiples pasos. El proceso comienza con la preparación de los intermediarios 2,4-diclorofenil y 4-(beta-D-xilopiranosiloxi)fenil. Estos intermediarios se acoplan luego a través de una serie de reacciones, incluidas reacciones de sustitución nucleófila y condensación, en condiciones controladas para formar el compuesto final.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede involucrar la síntesis a gran escala utilizando reactores automatizados y un control preciso de los parámetros de reacción como la temperatura, la presión y el pH. El uso de catalizadores y solventes también es común para mejorar la eficiencia y el rendimiento de la reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
Metanona, (2,4-diclorofenil)(4-(beta-D-xilopiranosiloxi)fenil)-, hemihidrato puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila y electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.
Sustitución: Se emplean reactivos como halógenos, ácidos y bases en condiciones específicas para facilitar las reacciones de sustitución.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Metanona, (2,4-diclorofenil)(4-(beta-D-xilopiranosiloxi)fenil)-, hemihidrato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como precursor para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de Metanona, (2,4-diclorofenil)(4-(beta-D-xilopiranosiloxi)fenil)-, hemihidrato implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
Metanona, (2,4-diclorofenil)(4-hidroxifenil)-: Estructura similar pero carece del grupo beta-D-xilopiranosiloxi.
Metanona, (2,4-diclorofenil)(4-metoxifenil)-: Contiene un grupo metoxi en lugar del grupo beta-D-xilopiranosiloxi.
Singularidad
Metanona, (2,4-diclorofenil)(4-(beta-D-xilopiranosiloxi)fenil)-, hemihidrato es único debido a la presencia del grupo beta-D-xilopiranosiloxi, que imparte propiedades químicas y biológicas distintas. Esta singularidad lo hace valioso para aplicaciones específicas donde otros compuestos similares pueden no ser tan efectivos.
Propiedades
Número CAS |
83354-96-5 |
|---|---|
Fórmula molecular |
C18H16Cl2O6 |
Peso molecular |
399.2 g/mol |
Nombre IUPAC |
(2,4-dichlorophenyl)-[4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C18H16Cl2O6/c19-10-3-6-12(13(20)7-10)15(22)9-1-4-11(5-2-9)26-18-17(24)16(23)14(21)8-25-18/h1-7,14,16-18,21,23-24H,8H2/t14-,16+,17-,18+/m1/s1 |
Clave InChI |
CJXJJGDRQVUNSQ-SPUZQDLCSA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)OC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12743506.png)
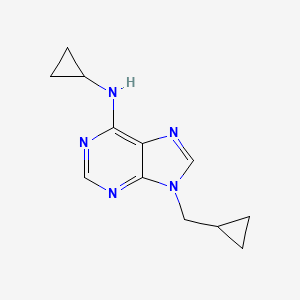
![oxalic acid;1-pyridin-2-yl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B12743516.png)

